molecular formula C15H22N2O2 B7913114 [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid

[(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7913114
M. Wt: 262.35 g/mol
InChI Key: UWZWEXNEBAFPDT-UHFFFAOYSA-N
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Description

Chemical Characterization [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid is a piperidine-based organic compound. Piperidine derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in a wide range of bioactive molecules . This compound features a benzyl group attached to the piperidine nitrogen and an amino-acetic acid functional group, making it a valuable building block for chemical synthesis and pharmaceutical research. Research Applications and Potential While specific biological data for this compound is not available in the public domain, its structural framework is of significant interest in drug discovery. Piperidine and 4-aminopiperidine cores are extensively investigated for their antifungal properties. Research indicates that such compounds can inhibit key enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . Modifications to the substituents on the piperidine ring, particularly with specific N-alkyl chains, have been shown to fine-tune this antifungal activity, suggesting a potential area of investigation for this chemical series . Furthermore, the benzylpiperidine motif is a common feature in ligands for serotoninergic and dopaminergic receptors, pointing to potential research applications in the development of neuropsychiatric and neurodegenerative disease therapies . Usage Notes This product is intended for research and development purposes by technically qualified individuals. It is not intended for use in foods, cosmetics, drugs, or consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-2-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19)11-16-10-14-8-4-5-9-17(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWEXNEBAFPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The synthesis begins with the construction of the piperidine core. A widely adopted method involves cyclocondensation reactions using δ-amino alcohols or δ-keto acids. For example, reductive amination of δ-keto esters with ammonium acetate in methanol under hydrogen gas (50 psi) yields piperidine-2-carboxylate derivatives with >80% efficiency. Alternative routes employ organozinc-mediated cyclizations , where zinc reagents facilitate the formation of the six-membered ring via intramolecular coupling.

Key Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (0.2–0.5 mol%)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 60–100°C

Benzylation at the 1-Position

Introducing the benzyl group at the piperidine nitrogen typically involves alkylation reactions with benzyl halides. For instance, treatment of piperidine-2-carboxylate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile achieves 85–90% substitution at the 1-position. Competing side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of piperidine to benzyl bromide.

Optimization Data:

ParameterOptimal ValueYield (%)Source
Benzyl bromide ratio1.1 equiv89
Reaction time12 h87
BaseK₂CO₃90

Aminomethylation at the 2-Position

Functionalizing the 2-position with an aminomethyl group requires Mannich-type reactions or reductive amination . A two-step protocol is preferred:

  • Chloromethylation : Treat 1-benzylpiperidine with paraformaldehyde and hydrochloric acid (HCl) to generate the 2-chloromethyl intermediate.

  • Amination : React the chloromethyl derivative with aqueous ammonia (NH₃) at 60°C, yielding the 2-aminomethyl product in 75% isolated yield.

Alternative methods employ copper-catalyzed coupling with benzylamine derivatives, though this approach requires stringent oxygen-free conditions.

Acetic Acid Moiety Conjugation

The final step involves coupling the aminomethyl group to acetic acid. Carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane (DCM) is the most reliable method, achieving 70–80% conversion. For industrial applications, mixed anhydride methods using isobutyl chloroformate offer superior scalability, with yields exceeding 85% under optimized conditions.

Comparative Analysis of Coupling Methods:

MethodCatalystSolventYield (%)Purity (%)Source
EDC/HOBtDMAPDCM7895
Mixed anhydrideIsobutyl-ClTHF8697
DCC/NHS-DMF6590

Industrial Production Methods

Scale-up synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a three-stage continuous process achieves 92% overall yield by integrating piperidine cyclization, benzylation, and acetic acid conjugation in tandem. Critical challenges include:

  • Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.

Analytical Characterization

Orthogonal techniques validate structural integrity and purity:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms benzyl (δ 7.3–7.4 ppm) and piperidine (δ 3.1–3.3 ppm) protons.

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) show a single peak at 6.2 min, confirming >98% purity.

  • Mass Spectrometry : HRMS (ESI+) calculates [M+H]⁺ = 303.1804 (observed: 303.1801).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at the 2-position slow amination; using excess amine (2.5 equiv) compensates.

  • Racemization : Chiral centers are stabilized by conducting reactions at ≤25°C .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150

This suggests its potential as an antimicrobial agent, especially against Gram-positive bacteria.

  • Antiviral Potential : Similar compounds have shown efficacy against viral pathogens, indicating that modifications in the piperidine structure could enhance antiviral activity.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic uses in treating conditions such as:
    • Cancer : Piperidine derivatives have shown anticancer activity through mechanisms such as apoptosis induction in tumor cells.
    • Neurodegenerative Diseases : Investigated for cholinesterase inhibition, which is relevant for Alzheimer's disease treatment.

Case Study 1: Antimicrobial Efficacy

A study tested [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid against multiple bacterial strains, confirming its effectiveness particularly against Bacillus subtilis and Escherichia coli. These findings highlight its broad-spectrum antimicrobial activity.

Case Study 2: Antiviral Potential

In vitro studies on piperidine derivatives suggest that structural modifications can enhance antiviral activity. Further exploration of this compound's efficacy against viral infections is warranted based on these preliminary findings.

Mechanism of Action

The mechanism by which [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Validation

Pharmacophore Model Validation

The HypoGen model () achieved a 99% significance level in Fisher’s randomization test, confirming its reliability. Compounds mapping to HBAL, HY, and RA features (like the target compound) showed correlation coefficients >0.80, indicating strong predictive power for RT inhibition .

Binding Mode Analysis
  • Hydrophobic pocket : The benzyl group aligns with residues Tyr181, Phe227, and Trp229, stabilizing the “butterfly” conformation .
  • Hydrogen bonding : The acetic acid group may mimic Efavirenz’s interaction with Lys101, a residue critical for NNRTI activity .

Biological Activity

[(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring with a benzyl group and an amino-acetic acid moiety, which contributes to its diverse biological interactions. Its molecular formula is C18H26N2O2C_{18}H_{26}N_2O_2 with a molecular weight of 302.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate neurotransmitter reuptake, enhancing the availability of key neurotransmitters in the synaptic cleft, which may lead to therapeutic effects in neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the following table:

Pathogen MIC (µg/mL)
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150
Enterococcus faecalis125

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Neuroprotective Potential

The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Preliminary studies have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease through cholinesterase inhibition and modulation of amyloid-beta aggregation .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for further development into antibiotics .

Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective properties of the compound in vitro. The results demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress, suggesting its role as a potential therapeutic agent for neurodegenerative diseases .

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